![molecular formula C13H11N3S2 B14009031 3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile CAS No. 74013-15-3](/img/structure/B14009031.png)
3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, benzylideneamino, methylsulfanyl, and carbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-methylthiophene-2-carbonitrile with benzaldehyde in the presence of a suitable catalyst to form the benzylideneamino derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and kinetics, allowing for the scalable synthesis of the compound with high purity and yield .
化学反応の分析
Types of Reactions
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylideneamino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiophene derivatives
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
3-amino-4-(1-amino-2-cyanovinyl)furazan: A compound with similar functional groups but a different heterocyclic core.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with a furazan ring and similar substituents.
Uniqueness
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is unique due to its specific combination of functional groups and the thiophene core, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
特性
CAS番号 |
74013-15-3 |
|---|---|
分子式 |
C13H11N3S2 |
分子量 |
273.4 g/mol |
IUPAC名 |
3-amino-4-(benzylideneamino)-5-methylsulfanylthiophene-2-carbonitrile |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-12(11(15)10(7-14)18-13)16-8-9-5-3-2-4-6-9/h2-6,8H,15H2,1H3 |
InChIキー |
JUPAVQPPAQADQB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=C(S1)C#N)N)N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
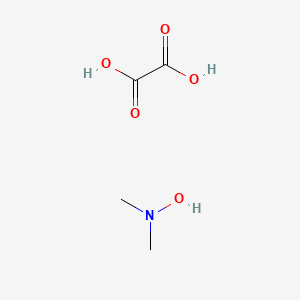
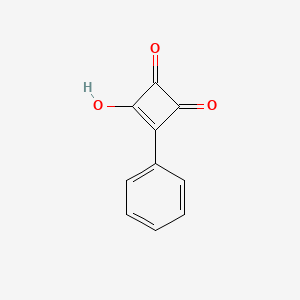
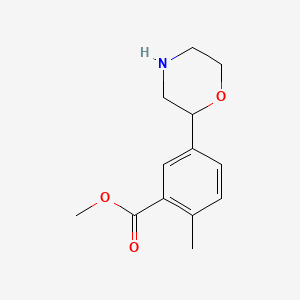
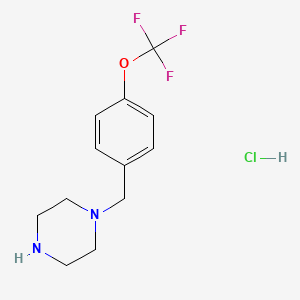
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
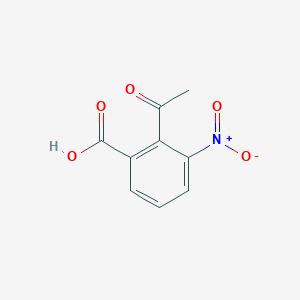
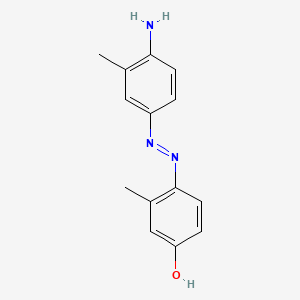
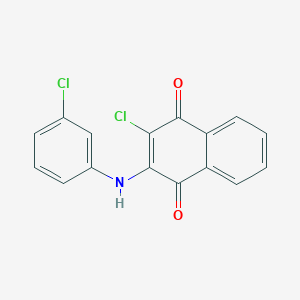
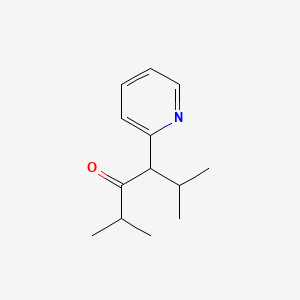
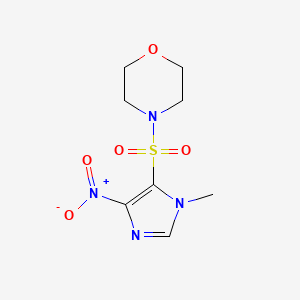
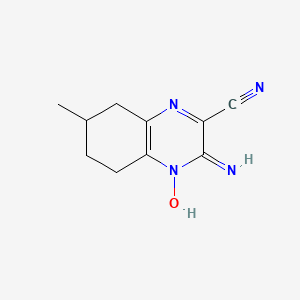
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
